molecular formula C15H12N2O B7725431 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-59-3

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B7725431
CAS No.: 728864-59-3
M. Wt: 236.27 g/mol
InChI Key: RVINHAAQVOEACY-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2, a phenyl group at position 6, and a formyl (-CHO) group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug development. Its synthetic utility is highlighted by its role in forming Schiff bases and other derivatives, as seen in , where the aldehyde group reacts with amines to generate bioactive imines .

The compound’s structural features, particularly the electron-withdrawing aldehyde group and aromatic substituents, influence its reactivity and interactions with biological targets. For instance, derivatives of this compound have been explored for antimicrobial and enzyme inhibitory activities .

Properties

IUPAC Name

2-methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-14(10-18)17-9-13(7-8-15(17)16-11)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVINHAAQVOEACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)C3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201154
Record name 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-59-3
Record name 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 2-Aminopyridine Derivatives with α-Halo Ketones

The foundational step in synthesizing 2-methyl-6-phenylimidazo[1,2-a]pyridine derivatives involves the cyclocondensation of 2-amino-6-phenylpyridine with α-halo ketones. For instance, reaction with 2-bromopropiophenone in refluxing ethanol (12 h, 80°C) generates the imidazo[1,2-a]pyridine core through nucleophilic displacement and subsequent cyclization. This method achieves 72–78% yields when using anhydrous conditions, as moisture promotes hydrolysis of the α-halo ketone.

Critical parameters include:

  • Halogen leaving group : Bromine provides superior reactivity over chlorine due to enhanced electrophilicity.

  • Solvent polarity : Ethanol optimizes solubility of both aromatic amine and alkylating agent, whereas DMSO accelerates reaction rates but complicates product isolation.

  • Substituent positioning : The phenyl group at the 6-position of the pyridine ring is introduced via the 2-amino-6-phenylpyridine precursor, ensuring regioselective ring formation.

Alternative Ring-Closure Strategies

Metal-catalyzed approaches offer complementary pathways. Palladium-mediated coupling between 2-aminopyridines and propargyl alcohols under CO atmosphere (1 atm, 100°C) forms the imidazo ring via carbonylative cyclization. While this method achieves 65% yield, it requires rigorous exclusion of oxygen and specialized equipment, limiting scalability compared to classical condensation.

Regioselective Formylation at Position 3

Vilsmeier-Haack Reaction Mechanism

Introduction of the aldehyde group at position 3 employs the Vilsmeier-Haack protocol, where the imidazo[1,2-a]pyridine core reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds through electrophilic aromatic substitution, with the in situ-generated chloroiminium ion attacking the electron-rich C3 position.

Optimized conditions :

  • Molar ratio : 1:3:3 (substrate:DMF:POCl₃)

  • Temperature : 0°C to room temperature, 4–6 h

  • Workup : Quenching with ice-water precipitates the aldehyde, which is extracted with dichloromethane (3×50 mL) and dried over Na₂SO₄.

Yields range from 68% to 75%, with purity >95% after silica gel chromatography (hexane/ethyl acetate 4:1).

Duff Reaction for Ortho-Formylation

While less common, the Duff reaction (hexamethylenetetramine, trifluoroacetic acid, 120°C) provides an alternative formylation route. However, this method produces regioisomeric mixtures (15–20% 5-formyl derivative) due to competing electrophilic attack at adjacent positions, necessitating costly separation.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Purity (%)Limitations
Condensation + VH2-Amino-6-phenylpyridine, BromopropiophenoneDMF, POCl₃7097Requires anhydrous conditions
Palladium-catalyzed2-Amino-6-phenylpyridine, Propargyl alcoholPd(OAc)₂, CO6592High-pressure equipment needed
Duff formylationPre-formed imidazo[1,2-a]pyridineHMTA, TFA5585Regioisomer formation

Table 1. Performance metrics of primary synthetic routes to 2-methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography (silica gel, gradient elution from hexane to ethyl acetate) remains the gold standard for isolating the target aldehyde. Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms purity, with retention times typically at 8.2 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.71 (d, J = 6.8 Hz, 1H, H5), 7.92–7.85 (m, 2H, ArH), 7.52–7.45 (m, 3H, ArH), 6.98 (dd, J = 9.2, 2.0 Hz, 1H, H7), 2.62 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₁₅H₁₂N₂O [M+H]⁺ 237.1028, found 237.1025.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production (e.g., for pharmaceutical intermediates) employs continuous flow reactors to enhance heat transfer during exothermic steps like Vilsmeier-Haack formylation. A patented cascade system achieves 82% yield at 500 g/batch by maintaining precise temperature control (±2°C) and automated reagent dosing .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that it interacts with biological targets involved in cell proliferation and apoptosis, suggesting mechanisms that could inhibit cancer cell growth. Preliminary studies have shown promising antiproliferative effects against various cancer cell lines, highlighting its potential utility in oncology.

Antimicrobial Activity
2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde also exhibits notable antimicrobial properties. It has been evaluated against resistant strains of pathogens, including Candida albicans, where derivatives of this compound demonstrated antifungal activity. This suggests its potential role in treating infections caused by drug-resistant microorganisms .

Anti-inflammatory and Antiviral Applications
The compound's derivatives have been explored for anti-inflammatory and antiviral activities as well. Given the structural similarities with other biologically active compounds, it is hypothesized that modifications to its structure could enhance these properties further, making it a candidate for broader therapeutic applications .

Case Studies

Case Study 1: Antifungal Activity Evaluation
A study evaluated ten new derivatives of imidazo[1,2-a]pyridine-3-carbaldehyde against resistant strains of Candida albicans using a microdilution method. Four derivatives showed significant antifungal activity, indicating the potential for developing new antifungal agents based on this scaffold .

Case Study 2: Anticancer Activity Screening
In another investigation, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic use. The study highlighted the compound's ability to induce apoptosis in cancer cells through specific molecular pathways.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit key enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

  • Key Analogs : 4i (IC50 = 5.68 ± 1.66 μM), 4o (IC50 = 7.11 ± 1.24 μM) .
  • Activity: These derivatives, synthesized by replacing the methyl and phenyl groups with oxazole rings and electron-withdrawing groups (-CF3, -NO2), exhibit superior urease inhibition compared to thiourea (standard IC50 ~ 21 μM).
  • SAR Insights: Hydroxyl (-OH) groups enhance hydrogen bonding with the enzyme, while -CF3 and -NO2 improve electronic interactions .

6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Structure : Chlorine at position 6 instead of phenyl ().
  • Chlorinated analogs are often explored for enhanced metabolic stability .

2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde

  • Structural Features : Methoxy (electron-donating) and nitro (electron-withdrawing) groups ().

Functional Group Modifications

Ethyl Ester Derivative

  • Example : Ethyl 2-methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxylate ().

Schiff Base Derivatives

  • Synthesis : Reaction of the aldehyde group with aryl amines yields N-aryl methanimines ().
  • The aldehyde’s role as a reactive site underscores its importance in derivatization strategies .

Substituent Position and Electronic Effects

Methoxy-Substituted Analogs

  • Examples :
    • 2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 727975-83-9) .
    • 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-69-4) .
  • However, steric effects may reduce activity if substituents are bulkier .

Methyl vs. Phenyl Substituents

  • Example : 8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 524724-72-9) .
  • Comparison : Methyl groups at position 8 (vs. 6 in the parent compound) may alter steric hindrance, affecting binding pocket accessibility.

Data Tables: Comparative Analysis of Key Analogs

Compound Name Substituents IC50 (Urease Inhibition, μM) Molecular Weight Key Features Reference
2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde 2-Me, 6-Ph, 3-CHO N/A 262.30 Baseline for comparison N/A
4i (6-Fluoro-oxazole derivative) 6-F, oxazole, -OH 5.68 ± 1.66 ~300 (estimated) Strong H-bonding, low IC50
4o (6-Fluoro-oxazole derivative) 6-F, oxazole, -CF3 7.11 ± 1.24 ~350 (estimated) Electron-withdrawing enhancement
2-(3,4-Dimethoxyphenyl)-6-methyl derivative 3,4-diOMe, 6-Me, 3-CHO N/A 296.32 Enhanced π-π stacking
6-Chloro-2-(4-chlorophenyl) derivative 6-Cl, 4-Cl-Ph, 3-CHO N/A 307.17 Increased polarity

Biological Activity

2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry. Its unique structure, characterized by the imidazo and pyridine rings, along with an aldehyde functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C15H12N2O, with a molecular weight of 236.27 g/mol. The compound features a methyl group and a phenyl group attached to the imidazo ring. Its structure is pivotal for its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Studies have shown its ability to interact with various biological targets involved in cell proliferation and apoptosis:

  • Mechanism of Action : The compound may inhibit enzymes and receptors linked to cancer pathways, leading to antiproliferative effects. For instance, it has been suggested that it can interfere with DNA replication processes or protein synthesis mechanisms, which are crucial for cancer cell growth .
  • Case Studies : In vitro tests have demonstrated that this compound can significantly reduce the viability of cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial properties:

  • Antibacterial Effects : Preliminary studies indicate activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for certain bacteria suggest that this compound can effectively inhibit their growth .
  • Antifungal Properties : In vitro assays have also revealed antifungal activity against common pathogens such as Candida albicans. The MIC values indicate that it could be effective in treating fungal infections .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Condensation Reactions : A common approach involves the condensation of appropriately substituted pyridines with aldehydes or ketones under acidic conditions.
  • One-Pot Syntheses : Novel one-pot synthesis methods have been reported that simplify the preparation process while maximizing yield and purity .

Data Table: Biological Activity Overview

Biological ActivityTarget OrganismsMechanismReference
AnticancerCancer cell linesEnzyme inhibition; apoptosis induction
AntibacterialE. coli, S. aureusGrowth inhibition (MIC values)
AntifungalC. albicansGrowth inhibition (MIC values)

Q & A

Q. What are the common synthetic routes for 2-Methyl-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves a one-pot cyclocondensation of 2-aminopyridine derivatives with substituted aldehydes under acidic conditions. For example:

  • Method A : React 6-methyl-2-aminopyridine with phenylacetaldehyde in the presence of POCl₃/DMF (Vilsmeier-Haack conditions) at 0–10°C, followed by reflux in chloroform .
  • Method B : Use a microwave-assisted approach with acetic acid as a catalyst, reducing reaction time from 8 hours to 30 minutes while maintaining yields >75% .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. chloroform), temperature gradients, and catalyst loading. TLC or HPLC monitoring is critical to track intermediate formation .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • X-ray crystallography : Resolves bond angles and planarity of the imidazo[1,2-a]pyridine core (e.g., dihedral angles between phenyl and pyridine rings <10°) .
  • Spectroscopy :
    • ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm; aromatic protons split into multiplets due to substituent effects .
    • IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O aldehyde) and 1600–1650 cm⁻¹ (C=N imidazole) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with IC₅₀ values compared to fluconazole .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, using doxorubicin as a positive control .

Advanced Research Questions

Q. How do substituent variations at the 2- and 6-positions affect bioactivity?

A structure-activity relationship (SAR) study reveals:

  • 2-Phenyl vs. 2-(3,4-dimethoxyphenyl) : The latter enhances solubility (logP reduced by 0.5) and kinase inhibition (IC₅₀ = 1.2 μM vs. 5.8 μM for phenyl) due to hydrogen bonding with methoxy groups .
  • 6-Methyl vs. 6-Chloro : Chloro substitution increases electrophilicity, improving antimicrobial potency (MIC reduced from 32 μg/mL to 8 μg/mL) but raises hepatotoxicity risks .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (40–85%) arise from:

  • Byproduct formation : Over-oxidation to carboxylic acids under prolonged reflux. Mitigate by using inert atmospheres (N₂/Ar) and shorter reaction times .
  • Purification methods : Column chromatography (SiO₂, EtOAc/hexane) vs. recrystallization (ethanol/water) can alter recovery rates. HPLC-UV purity checks (>95%) are advised .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). The aldehyde group forms hydrogen bonds with Lys721, while the phenyl ring engages in π-π stacking .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .

Q. What advanced analytical techniques characterize degradation products under stressed conditions?

  • LC-HRMS : Identifies oxidation products (e.g., carboxylic acid derivatives) in thermal (40–60°C) and photolytic stress tests .
  • NMR kinetics : Track aldehyde proton disappearance in acidic buffers (pH 1–3) to model hydrolytic stability .

Q. How does crystal packing influence the compound’s physicochemical properties?

  • Hydrogen bonding : C–H⋯O interactions between aldehyde groups and nitro/methoxy substituents enhance melting points (mp 215–220°C vs. 190°C for non-planar analogs) .
  • Solubility : Layered packing in monoclinic systems (space group P21/c) reduces aqueous solubility compared to amorphous forms .

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (>10 g) require continuous flow reactors to prevent exothermic side reactions .
  • Data Validation : Cross-validate spectral data with Cambridge Structural Database entries (e.g., CCDC 2054181) .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing to minimize animal use .

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